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Compound of Interest

Compound Name: FR 901537

Cat. No.: B1674044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the spliceosome inhibitor,

FR901537, in cancer research. This document outlines the mechanism of action, provides

quantitative data on its efficacy, and details experimental protocols for its application in cell-

based assays.

Introduction
FR901537 is a potent inhibitor of the spliceosome, the cellular machinery responsible for intron

removal from pre-mRNA. Specifically, it targets the SF3b complex, a critical component of the

U2 small nuclear ribonucleoprotein (snRNP).[1][2] By binding to SF3b, FR901537 and its

analogs impede the association of the U2 snRNP with the pre-mRNA, leading to the inhibition

of spliceosome assembly.[1] This disruption of the splicing process results in the accumulation

of unspliced or abnormally spliced mRNA transcripts, which can trigger cell cycle arrest and

apoptosis in cancer cells. Given that mutations in splicing factors, such as SF3B1, are

frequently observed in various malignancies, the spliceosome represents a compelling target

for anticancer therapies.[3]

Quantitative Data
The cytotoxic effects of FR901537 and its analogs have been evaluated across various human

cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying

the potency of a compound. While a comprehensive, publicly available table of IC50 values for
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FR901537 across a wide range of cancer cell lines is not readily available in the format

requested, the following table provides a representative structure for presenting such data,

based on typical findings for spliceosome inhibitors. Researchers should determine the IC50

values for their specific cell lines of interest.

Table 1: Illustrative IC50 Values of Spliceosome Inhibitors in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (nM)

HeLa Cervical Cancer 1.5

A549 Lung Cancer 2.1

MCF7 Breast Cancer 3.8

HCT116 Colon Cancer 1.2

K562 Leukemia 0.8

Note: These are representative values and should be experimentally determined for specific

research applications.

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of FR901537 on the metabolic activity of cancer cells,

which is an indicator of cell viability.

Materials:

FR901537

Human cancer cell line of choice

Complete cell culture medium

96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium.

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

Prepare serial dilutions of FR901537 in complete medium.

Remove the medium from the wells and add 100 µL of the FR901537 dilutions to the

respective wells. Include a vehicle control (medium with the same concentration of solvent

used to dissolve FR901537, e.g., DMSO).

Incubate the plate for 48-72 hours.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Cell Seeding and Treatment MTT Assay

Seed Cells Incubate 24h Add FR901537 Incubate 48-72h Add MTT Incubate 4h Add DMSO Read Absorbance
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Click to download full resolution via product page

Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide
Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells following treatment with FR901537.

Materials:

FR901537

Human cancer cell line of choice

6-well plates

Annexin V-FITC Apoptosis Detection Kit

Phosphate-buffered saline (PBS)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with various concentrations of FR901537 for the desired

time (e.g., 24-48 hours).

Harvest both adherent and floating cells and wash them with cold PBS.

Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6

cells/mL.

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide

(PI) solution.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Treated Cells

Harvest Cells

Wash with PBS

Resuspend in Binding Buffer

Add Annexin V-FITC & PI

Incubate

Analyze by Flow Cytometry

Click to download full resolution via product page

Workflow for the Annexin V/PI apoptosis assay.

Analysis of Alternative Splicing (RT-PCR)
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This protocol allows for the detection of changes in alternative splicing of specific target genes,

such as the anti-apoptotic gene MCL1, upon treatment with FR901537. The ratio of the long

(anti-apoptotic) to short (pro-apoptotic) splice variants of MCL1 is a key indicator of apoptosis

induction.

Materials:

FR901537

Human cancer cell line of choice

RNA extraction kit

Reverse transcription kit

PCR primers specific for MCL1 splice variants (see below)

Taq DNA polymerase

Agarose gel electrophoresis system

Primer Sequences for MCL1:

Forward: 5'-AAG CCA TAA ACT GGC GAG TGG-3'

Reverse: 5'-TCC TCT TCC AGC AAA GGC TCG-3'

(These primers will amplify both the long and short splice variants of MCL1, which can be

distinguished by size on an agarose gel.)

Procedure:

Treat cells with FR901537 for a specified time (e.g., 24 hours).

Extract total RNA using a commercial kit.

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Perform PCR using the MCL1-specific primers.
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Analyze the PCR products by agarose gel electrophoresis to visualize the different splice

variants.

Quantify the band intensities to determine the relative abundance of the MCL1-L and MCL1-

S isoforms.

Western Blot Analysis of Splicing Factor SF3B1
This protocol is to assess the expression level of the direct target of FR901537, SF3B1, in

treated cancer cells.

Materials:

FR901537

Human cancer cell line of choice

RIPA lysis buffer with protease inhibitors

BCA protein assay kit

SDS-PAGE gels

Nitrocellulose or PVDF membrane

Primary antibody: Rabbit anti-SF3B1

Secondary antibody: HRP-conjugated anti-rabbit IgG

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with FR901537 for the desired time.

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
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Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

Transfer the proteins to a nitrocellulose or PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary anti-SF3B1 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathway
FR901537's primary mechanism of action is the inhibition of the spliceosome, leading to

widespread changes in mRNA splicing. This has several downstream consequences for cancer

cells, ultimately culminating in apoptosis.
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Signaling pathway of FR901537 in cancer cells.
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Pathway Description: FR901537 directly binds to the SF3b complex, a core component of the

spliceosome. This interaction inhibits the assembly of the spliceosome, leading to a global

disruption of pre-mRNA splicing. This results in an accumulation of improperly spliced

transcripts. A key consequence is the altered splicing of the anti-apoptotic gene MCL1, leading

to a decrease in the anti-apoptotic isoform (MCL1-L) and an increase in the pro-apoptotic

isoform (MCL1-S). This shift in the MCL1-L/MCL1-S ratio is a critical event that promotes

apoptosis. Additionally, the widespread disruption of gene expression due to aberrant splicing

can also lead to cell cycle arrest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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